Agar - 9002-18-0

Agar

Catalog Number: EVT-1446487
CAS Number: 9002-18-0
Molecular Formula: N/A
Molecular Weight: 336.337
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Agar is a gelatinous substance derived from red algae, primarily from the genera Gelidium and Gracilaria. [] In microbiology, it is widely used as a solidifying agent in culture media, providing a solid surface for the growth and isolation of microorganisms. [, , , , ] Agar's unique properties, such as its ability to remain solid at temperatures suitable for microbial growth and its resistance to degradation by most bacteria, make it ideal for this purpose.

Source

Agar is extracted from specific species of red algae, particularly those belonging to the class Rhodophyceae. The primary sources include Gelidium and Gracilaria, which are harvested from coastal waters across various regions, including Japan, Chile, and the Philippines. The quality and properties of agar can vary significantly depending on the species and the conditions under which it is harvested and processed .

Classification

Agar can be classified based on its origin and physical form:

  • Types by Source:
    • Gelidium agar
    • Gracilaria agar
  • Forms:
    • Powdered agar
    • Strip agar
Synthesis Analysis

Methods

The extraction of agar typically involves several steps:

  1. Harvesting: Seaweeds are collected from natural populations or cultivated farms.
  2. Pre-treatment: The harvested seaweed undergoes washing to remove impurities.
  3. Extraction: Agar is extracted by boiling the seaweed in water, which solubilizes the polysaccharides.
  4. Filtration: The mixture is filtered to separate the liquid containing dissolved agar from solid residues.
  5. Gelation: The filtrate is cooled to form a gel, which is then processed further to remove excess water .

Technical Details

The extraction efficiency and quality of agar can be influenced by factors such as:

  • Temperature during extraction (commonly around 80°C).
  • Duration of boiling (typically 30-60 minutes).
  • Concentration of alkali used during pre-treatment (e.g., sodium hydroxide) to enhance yield .
Molecular Structure Analysis

Structure

Agarose, one of the main components of agar, is a linear polysaccharide made up of repeating units of galactose and 3,6-anhydrogalactose. Its molecular structure allows it to form a gel when cooled, creating a three-dimensional network that traps water molecules.

Data

The gel strength and viscosity of agar solutions can vary based on concentration and temperature:

  • A typical 1.5% solution forms a clear gel upon cooling.
  • Gel strength can range significantly depending on the source; for instance, Gracilaria chorda may yield stronger gels than other species .
Chemical Reactions Analysis

Reactions

Agar undergoes various chemical reactions during processing and application:

  1. Hydrolysis: Under certain conditions, agar can be hydrolyzed into smaller oligosaccharides.
  2. Oxidation: Agar can also be modified through oxidation processes using agents like hydrogen peroxide, altering its properties for specific applications .

Technical Details

The degree of modification affects the gel's melting point and viscosity. For instance, oxidation can lead to desulfation, changing the molecular weight distribution within the agar matrix.

Mechanism of Action

Process

The gelling mechanism of agar involves:

  1. Heating: When heated above its melting point (approximately 85°C), agar dissolves in water.
  2. Cooling: Upon cooling, the dissolved agar molecules associate to form a gel network.
  3. Hydration: Water molecules are trapped within this network, providing stability to the gel structure.

Data

The gel formed is thermoreversible; it melts upon reheating but retains its structure upon cooling again, making it suitable for various applications in food science and microbiology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Agar appears as a translucent gel or powder.
  • Solubility: Soluble in boiling water but insoluble in cold water.
  • Gel Strength: Varies based on source; higher for Gelidium species compared to Gracilaria.

Chemical Properties

  • Composition: Primarily composed of galactose units with variable sulfate content.
  • Ash Content: Typically maintained between 2.5% to 4%, with a maximum allowable content of 5% .
Applications

Agar has diverse applications across multiple fields:

  1. Microbiology: Used as a solidifying agent in culture media for growing microorganisms.
  2. Food Industry: Acts as a thickener or stabilizer in products like jellies and desserts.
  3. Pharmaceuticals: Employed in drug formulations due to its biocompatibility.
  4. Bioplastics: Recent studies have explored its use in bioplastic synthesis due to its biodegradable nature .
Introduction to Agar: Historical Context and Fundamental Properties

Origins of Agar: From Traditional Use to Modern Biotechnology

Traditional Beginnings in AsiaAgar's discovery traces to mid-17th century Japan, where an innkeeper named Mino Tarōzaemon reportedly discarded surplus seaweed soup (Tokoroten) during winter. The mixture naturally froze overnight, yielding a resilient gel upon thawing—the first documented preparation of what became known as kanten (寒天, "cold sky") [1] [5]. Culinary applications proliferated across Southeast Asia:

  • Philippines: Gracilaria species (gulaman) transformed into jellied desserts (sago't gulaman) and fruit preserves [1]
  • Vietnam: Ornate thạch molds became celebratory staples [1]
  • Malaysia/Indonesia: Eucheuma and Gelidium species served as poultices for joint inflammation while providing dietary fiber [1] [7]

The term "agar" itself derives from the Malay word for gelatinous seaweed, emphasized through reduplication as "agar-agar." This nomenclature entered European scientific lexicon via Dutch colonial networks bridging Japan and Indonesia during the 19th century [5] [7].

Microbiological RevolutionAgar's transformative scientific application began in 1882 within Robert Koch's Berlin laboratory. Assistant Walther Hesse faced persistent challenges with gelatin-based bacterial cultures liquefying at incubation temperatures (37°C) and undergoing enzymatic degradation. His wife, Fanny Hesse—having learned agar's stability from Dutch-Javanese acquaintances—proposed substituting gelatin with the seaweed extract. This critical insight yielded three breakthroughs:

  • Thermal resilience: Gels remained solid up to 85°C [2]
  • Bio-inertness: Resistance to microbial digestion [9]
  • Optical clarity: Enhanced colony visibility [9]

Julius Petri's 1887 innovation of paired glass dishes provided the ideal vessel, creating the ubiquitous agar-Petri system that standardized microbiological isolation techniques globally. Koch's team subsequently isolated Mycobacterium tuberculosis and Vibrio cholerae using agar media, cementing its status as the "foundation of bacteriology" [9] [10].

Table 1: Historical Development Timeline of Agar Applications [1] [2] [9]

PeriodDevelopmentSignificance
1658Accidental gel formation (Japan)Culinary use of kanten
1859Anselme Payen's chemical analysisFirst scientific characterization
1882Walther & Fanny Hesse substitutionReplacement of gelatin in Koch's lab
1887Petri dish designStandardized culture vessel
1905MacConkey agar developmentSelective enteric bacterial isolation
1964Thayer-Martin mediumAntibiotic-supplemented diagnostics

Chemical Composition and Physicochemical Properties of Agar

Structural ComplexityNative agar constitutes a heterogeneous polysaccharide complex dominated by two principal fractions:

  • Agarose (70%): Neutral linear polymer of alternating β-1,3-linked D-galactose and α-1,4-linked 3,6-anhydro-L-galactose (agarobiose units) [1] [3]
  • Agaropectin (30%): Sulfonated heteropolymer containing glucuronic acid and pyruvate substituents that impart viscosity and ionic sensitivity [1] [6]

Commercial extraction employs alkaline hydrolysis of algal biomass (Gelidium, Gracilaria, Pterocladia), followed by hot-water dissolution, filtration, and freeze-thaw purification—removing agaropectin to yield >90% pure agarose for scientific applications [3] [7].

Functional PropertiesAgar's indispensable laboratory utility stems from its reversible thermal hysteresis:

  • Gelation threshold: 32–42°C (hydrogen bond formation)
  • Liquefaction point: 85°C (thermal disruption of bonds) [1]This 45–53°C gap between melting and solidification permits:
  • Microbial incubation at 37°C without gel collapse
  • Pour-plate preparation at 50°C without cell death [2] [9]

Additional functional characteristics include:

  • High gel strength: 600–1,000 g/cm² at 1.5% concentration
  • Syneresis minimization: <5% water exudation after 24h
  • Electroendosmosis (EEO) suppression: Critical for electrophoresis [3] [4]

Table 2: Key Physicochemical Properties of Agar [1] [3] [8]

PropertyValue RangeFunctional Significance
Gel strength600–1000 g/cm² (1.5%)Mechanical stability in cultures
Gelation point32–42°CCell embedding without damage
Melting point85–95°CMedia sterilization compatibility
Syneresis<5% (24h)Prevents media dehydration
EEO<0.15 (high purity)Minimized electrophoretic distortion
SolubilityHot water (>85°C)Ease of preparation

Comparative Analysis of Agar Derivatives: Agarose vs. Native Agar

Extraction and PurificationWhile native agar constitutes crude algal extract, agarose represents a refined subcomponent isolated through:

  • Ionic elimination: Agaropectin precipitation via DEAE-cellulose chromatography
  • Freeze-thaw fractionation: Repeated cycles to remove salts/sulfates [3]
  • Electrodialysis: Reduction of trace metal contaminants [4]

This multi-step purification yields agarose with:

  • <0.10% sulfate content (vs. 2–7% in native agar)
  • Gel strength >1,200 g/cm²
  • Electroendosmosis (EEO) ≤0.05 [3] [4]

Functional DivergenceTable 3: Performance Comparison of Agar vs. Agarose [3] [4] [6]

CharacteristicNative AgarAgarose
CompositionAgarose + agaropectin + minerals>90% pure agarose
Sulfate content2–7%≤0.10%
Gel strengthMedium (600–800 g/cm²)High (>1,200 g/cm²)
EEO0.10–0.15≤0.05
Optical clarityTranslucentTransparent
Primary applicationsFood thickener, basic microbiologyElectrophoresis, chromatography, diagnostics

Technical Applications

  • Food Industry (Agar):
  • Dessert jellies (0.5–2.0% concentration)
  • Meat/fish canning stabilizer
  • Brewing clarification agent [1] [6]Functionality stems from heat stability and syneresis resistance, though sulfate variability limits precision applications.
  • Molecular Biology (Agarose):
  • Electrophoretic separation: DNA fragment resolution via 0.8–3.0% gels (low EEO minimizes band distortion) [4]
  • Affinity chromatography: Bead matrices for protein purification
  • Diagnostic media: Chromogenic enzyme substrates for pathogen identification [3] [9]High-purity agarose enables nucleic acid recovery >95% without enzymatic inhibition.

Properties

CAS Number

9002-18-0

Product Name

Agar

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[[(4R,5S)-4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-methoxyoxane-3,5-diol

Molecular Formula

N/A

Molecular Weight

336.337

InChI

InChI=1S/C14H24O9/c1-5-8(16)13-11(7(21-5)4-20-13)23-14-10(18)12(19-2)9(17)6(3-15)22-14/h5-18H,3-4H2,1-2H3/t5?,6-,7?,8-,9+,10-,11?,12+,13+,14?/m1/s1

InChI Key

GYYDPBCUIJTIBM-DYOGSRDZSA-N

SMILES

CC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)OC)O)O

Synonyms

Agar-agar (8CI); AX 100; AX 200; AX 200F; AX 30; Agar 150C; Agar Agar Flake; Agargel; Agaron gel; Agaropectin, mixt. with agarose; Agarose, mixt. with agaropectin; Bacto-agar; Bengal gelatin; Bengal isinglass; CS 110; CS-16A; Ceylon isinglass; Chines

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